molecular formula C14H18N4O2 B8386824 N-(1,3-Dimethyl-4-oxoimidazolidin-2-ylidene)-N'-(2,6-dimethylphenyl)urea CAS No. 58030-76-5

N-(1,3-Dimethyl-4-oxoimidazolidin-2-ylidene)-N'-(2,6-dimethylphenyl)urea

Cat. No. B8386824
Key on ui cas rn: 58030-76-5
M. Wt: 274.32 g/mol
InChI Key: QJEFFCBCSNNXRH-UHFFFAOYSA-N
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Patent
US03983135

Procedure details

A mixture of 6.35 g (0.050 mole) of 1,3-dimethyl-2-iminoimidazolidin-4-one and 7.25 g (0.050 mole) of 2,6-dimethylphenylisocyanate in 75 ml. of dry tetrahydrofuran is stirred at room temperature for two hours followed by refluxing it for thirty minutes. The reaction mixture is evaporated in vacuo to give a solid, which is crystallized from tetrahydrofuran-ether. Two more recrystallizations from the same solvent mixture gives pure product, 1-(1,3-dimethyl-4-oxo-2-imidazolidinylidene)-3-(2,6-dimethylphenyl) urea; m.p. 115.5°-118.5°C.
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][C:5](=[O:7])[N:4]([CH3:8])[C:3]1=[NH:9].[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:12]=1[N:18]=[C:19]=[O:20]>O1CCCC1>[CH3:1][N:2]1[CH2:6][C:5](=[O:7])[N:4]([CH3:8])[C:3]1=[N:9][C:19]([NH:18][C:12]1[C:11]([CH3:10])=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:17])=[O:20]

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
CN1C(N(C(C1)=O)C)=N
Name
Quantity
7.25 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing it for thirty minutes
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
is crystallized from tetrahydrofuran-ether
CUSTOM
Type
CUSTOM
Details
Two more recrystallizations from the same solvent mixture

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(C1)=O)C)=NC(=O)NC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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